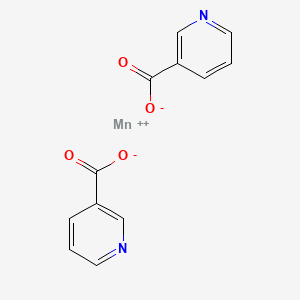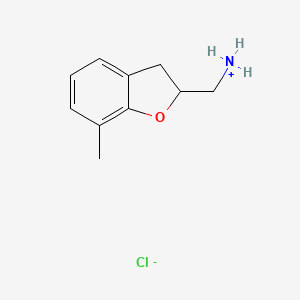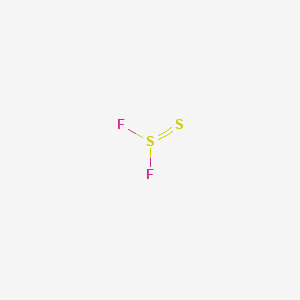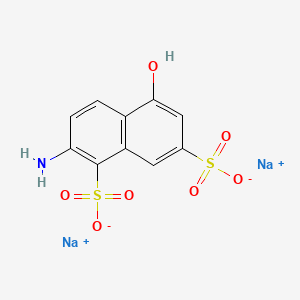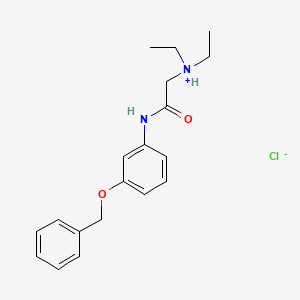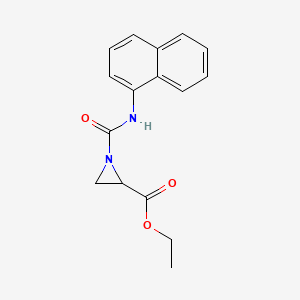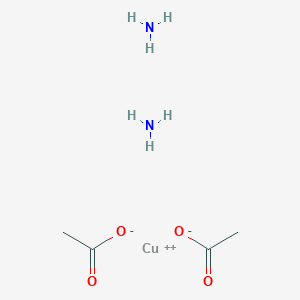
Cuprammonium acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cuprammonium acetate is a coordination complex formed by the reaction of copper(II) acetate with ammonia. This compound is notable for its applications in various scientific and industrial fields, particularly in the production of cellulose solutions and as a reagent in analytical chemistry.
Synthetic Routes and Reaction Conditions:
In-Lab Synthesis: this compound can be synthesized by reacting copper(II) acetate with an excess of aqueous ammonia. The reaction typically occurs under ambient temperature and pressure conditions.
Industrial Production: On an industrial scale, the compound is produced by dissolving copper(II) acetate in a concentrated aqueous ammonia solution. The reaction mixture is then purified to obtain the desired complex.
Types of Reactions:
Oxidation: this compound can act as an oxidizing agent in various organic reactions.
Reduction: It can also undergo reduction reactions, particularly in the presence of reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where it can be replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride is a typical reducing agent used.
Substitution: Nucleophiles such as amines and alcohols are often involved.
Major Products Formed:
Oxidation: Products include various oxidized organic compounds, depending on the substrate.
Reduction: Reduced copper species and corresponding organic products.
Substitution: New coordination complexes with different ligands.
Applications De Recherche Scientifique
Cuprammonium acetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and analytical chemistry for detecting reducing sugars.
Biology: The compound is employed in molecular biology laboratories to detect the presence of reducing sugars in biological fluids and tissue extracts.
Industry: this compound is used in the production of cellulose solutions, which are essential in the textile and paper industries.
Mécanisme D'action
The mechanism by which cuprammonium acetate exerts its effects involves its ability to form stable complexes with various ligands. The molecular targets and pathways involved depend on the specific application. For example, in the detection of reducing sugars, the compound reacts with the sugars to form a characteristic orange or red complex, indicating the presence of the sugars.
Comparaison Avec Des Composés Similaires
Copper(II) sulfate
Copper(II) chloride
Copper(II) nitrate
Propriétés
Numéro CAS |
13822-80-5 |
|---|---|
Formule moléculaire |
C4H12CuN2O4 |
Poids moléculaire |
215.70 g/mol |
Nom IUPAC |
copper;azane;diacetate |
InChI |
InChI=1S/2C2H4O2.Cu.2H3N/c2*1-2(3)4;;;/h2*1H3,(H,3,4);;2*1H3/q;;+2;;/p-2 |
Clé InChI |
JSUZYLYNGQWNMA-UHFFFAOYSA-L |
SMILES canonique |
CC(=O)[O-].CC(=O)[O-].N.N.[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


